molecular formula C21H26N2O4 B12180919 2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide

2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide

Cat. No.: B12180919
M. Wt: 370.4 g/mol
InChI Key: MFVAJPODDXDTTF-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group, a carbamoyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-{[(pentan-3-yl)carbamoyl]methoxy}aniline. The reaction is carried out under controlled conditions using a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide.

    Reduction: Formation of 2-methoxy-N-(4-{[(pentan-3-yl)amino]methoxy}phenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-methoxy-N-[4-[2-oxo-2-(pentan-3-ylamino)ethoxy]phenyl]benzamide

InChI

InChI=1S/C21H26N2O4/c1-4-15(5-2)22-20(24)14-27-17-12-10-16(11-13-17)23-21(25)18-8-6-7-9-19(18)26-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

MFVAJPODDXDTTF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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